molecular formula C21H25N5O3S B11029629 4-(2-methylpropyl)-1,5-dioxo-N-[(2Z)-5-propyl-1,3,4-thiadiazol-2(3H)-ylidene]-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide

4-(2-methylpropyl)-1,5-dioxo-N-[(2Z)-5-propyl-1,3,4-thiadiazol-2(3H)-ylidene]-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide

Cat. No.: B11029629
M. Wt: 427.5 g/mol
InChI Key: IVOMEKPLPNMSRK-UHFFFAOYSA-N
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Description

  • This compound belongs to the quinazoline family and features a fused pyrroloquinazoline ring system.
  • Its chemical structure includes a 1,5-dioxo moiety, a 2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline core, and a 1,3,4-thiadiazole substituent.
  • The compound’s systematic name is quite lengthy, but its structure is intriguing due to the presence of multiple functional groups.
  • Properties

    Molecular Formula

    C21H25N5O3S

    Molecular Weight

    427.5 g/mol

    IUPAC Name

    4-(2-methylpropyl)-1,5-dioxo-N-(5-propyl-1,3,4-thiadiazol-2-yl)-2,3-dihydropyrrolo[1,2-a]quinazoline-3a-carboxamide

    InChI

    InChI=1S/C21H25N5O3S/c1-4-7-16-23-24-20(30-16)22-19(29)21-11-10-17(27)26(21)15-9-6-5-8-14(15)18(28)25(21)12-13(2)3/h5-6,8-9,13H,4,7,10-12H2,1-3H3,(H,22,24,29)

    InChI Key

    IVOMEKPLPNMSRK-UHFFFAOYSA-N

    Canonical SMILES

    CCCC1=NN=C(S1)NC(=O)C23CCC(=O)N2C4=CC=CC=C4C(=O)N3CC(C)C

    Origin of Product

    United States

    Preparation Methods

  • Chemical Reactions Analysis

    • The compound can undergo various reactions, including oxidation, reduction, and substitution.
    • Common reagents include ILs (such as [Bmim]Ac), CO₂, and 2-aminobenzonitriles.
    • Major products formed are quinazoline-2,4(1H,3H)-diones.
  • Scientific Research Applications

      Chemistry: The compound’s unique structure makes it interesting for further synthetic studies and functionalization.

      Biology and Medicine: Research may explore its potential as a drug scaffold or bioactive compound.

      Industry: Applications could include materials science or catalysis.

  • Mechanism of Action

    • The exact mechanism remains an area of investigation.
    • Potential molecular targets and pathways need further exploration.
  • Comparison with Similar Compounds

    • While I don’t have specific data on similar compounds, researchers may compare this compound with other quinazoline derivatives.
    • Highlighting its uniqueness would involve structural features, reactivity, and potential applications.

    Biological Activity

    The compound 4-(2-methylpropyl)-1,5-dioxo-N-[(2Z)-5-propyl-1,3,4-thiadiazol-2(3H)-ylidene]-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide is a complex organic molecule with significant potential in medicinal chemistry. Its structure incorporates multiple functional groups, including a thiadiazole ring , a quinazoline ring , and a carboxamide group , which may contribute to its diverse biological activities. This article reviews the current understanding of its biological activity based on various studies.

    Chemical Structure and Properties

    The intricate structure of this compound suggests unique properties that may be explored for therapeutic applications. The presence of the thiadiazole and quinazoline rings is particularly noteworthy as these structures are known for their pharmacological significance.

    Biological Activity Overview

    Research indicates that compounds similar to 4-(2-methylpropyl)-1,5-dioxo-N-[(2Z)-5-propyl-1,3,4-thiadiazol-2(3H)-ylidene]-2,3,4,5-tetrahydropyrrolo[1,2-a]quinazoline-3a(1H)-carboxamide exhibit various biological activities:

    • Antimicrobial Activity : Thiadiazole derivatives have been shown to possess significant antimicrobial properties. For instance, studies have indicated that certain thiadiazole compounds can inhibit the growth of Mycobacterium tuberculosis with varying degrees of efficacy .
    • MAO Inhibition : Compounds containing the thiadiazole moiety have been investigated for their potential as monoamine oxidase (MAO) inhibitors. A study found that specific derivatives exhibited potent inhibitory activity against MAO-A and MAO-B isoforms .

    Case Studies and Research Findings

    Several studies have highlighted the biological activity of related compounds:

    • MAO Inhibition Study : In one study, a series of new 1,3,4-thiadiazole derivatives were synthesized and evaluated for their MAO inhibitory activity. Compound 6b demonstrated an IC50 value of 0.060±0.002μM0.060\pm 0.002\mu M, indicating strong inhibition .
      CompoundStructureIC50 (μM)
      6bMethoxyethyl group on thiadiazole0.060 ± 0.002
      6cPropyl substituent0.241 ± 0.011
      6dIsopropyl groupHigher than 6c
    • Antitubercular Activity : Another study reported that certain thiadiazole derivatives exhibited up to 96% inhibition against Mycobacterium tuberculosis at specific concentrations . This highlights the potential of these compounds in treating tuberculosis.

    The mechanism by which these compounds exert their biological effects often involves interaction with specific enzymes or receptors within biological systems. For instance:

    • MAO Inhibition : The inhibition of MAO enzymes is crucial for increasing levels of neurotransmitters such as serotonin and dopamine in the brain, which could have implications for treating depression and anxiety disorders .

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